molecular formula C24H24ClN3OS2 B2946811 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride CAS No. 1330350-02-1

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride

Cat. No.: B2946811
CAS No.: 1330350-02-1
M. Wt: 470.05
InChI Key: RMGGBYSGVQGFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a synthetic small-molecule compound featuring a benzothiazole core fused with a tetrahydrothienopyridine scaffold. The 6-ethyl substituent on the tetrahydrothienopyridine ring distinguishes it from structural analogs, while the 4-methylbenzamide moiety and hydrochloride salt enhance solubility and bioavailability.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2.ClH/c1-3-27-13-12-17-20(14-27)30-24(26-22(28)16-10-8-15(2)9-11-16)21(17)23-25-18-6-4-5-7-19(18)29-23;/h4-11H,3,12-14H2,1-2H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGGBYSGVQGFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a complex organic compound with notable biological activities. This article synthesizes existing research findings regarding its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound features a unique hybrid structure that includes a benzothiazole moiety, a tetrahydrothieno-pyridine framework, and an amide functional group. Its molecular formula can be represented as C₁₈H₁₈ClN₃OS. The presence of these functional groups is pivotal in determining its biological activity.

Crystal Structure Analysis

Recent studies have employed X-ray crystallography to elucidate the molecular geometry and packing of the compound. For instance, the benzothiazole and thieno-pyridine rings exhibit significant π-stacking interactions, which may influence the compound's binding affinity to biological targets .

Research indicates that this compound acts as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme involved in DNA repair mechanisms. Inhibition of APE1 has been linked to enhanced cytotoxicity in cancer cells when combined with alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) . The compound demonstrated low micromolar activity against APE1 in biochemical assays.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the benzothiazole and thieno-pyridine portions significantly affect the inhibitory potency against APE1. For instance, analogs with varying substitutions on the benzothiazole ring have shown differential potency, suggesting that specific electronic and steric properties are crucial for optimal enzyme binding .

In Vitro Studies

In vitro evaluations have shown that this compound exhibits favorable pharmacokinetic properties. It has demonstrated good absorption and distribution profiles in cellular models. Notably, it potentiates DNA damage when used in combination with other chemotherapeutic agents .

Case Studies

Several case studies have documented the efficacy of this compound in various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa5.0Enhanced cytotoxicity with MMS
MCF78.0Increased apoptosis rates
A54912.0Synergistic effects with TMZ

These findings underscore the potential of this compound as a novel therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Impact on APE1 Inhibition :

  • Compound 3 exhibits IC₅₀ values in the low micromolar range (10–20 µM) against purified APE1 and retains activity in cellular assays .
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles
  • Compound 3 : Demonstrates favorable PK properties, including plasma and brain exposure in mice after intraperitoneal administration, with a plasma half-life of ~4 hours .
  • Target Compound : The hydrochloride salt likely enhances aqueous solubility compared to the free base form of Compound 3, which may improve oral bioavailability. However, experimental PK data for the ethyl-substituted derivative remain unpublished.

Data Table: Comparative Analysis of Key Parameters

Parameter Target Compound (6-Ethyl) Compound 3 (6-Isopropyl)
Core Structure Benzothiazole-tetrahydrothienopyridine Benzothiazole-tetrahydrothienopyridine
6-Position Substituent Ethyl Isopropyl
Acyl Group 4-Methylbenzamide Acetamide
APE1 IC₅₀ (Purified) Not reported 10–20 µM
Cellular Activity (HeLa) Not reported Comparable to purified enzyme
Plasma Half-Life (Mice) Not reported ~4 hours
Brain Exposure Not reported Detectable levels

Mechanistic and Therapeutic Implications

  • Solubility and CNS Penetration : The hydrochloride salt in the target compound could improve blood-brain barrier penetration, a critical factor for targeting APE1 in brain tumors.
  • Synergy with Alkylating Agents : Both compounds enhance the cytotoxicity of temozolomide and methyl methanesulfonate in vitro, suggesting a shared mechanism of chemosensitization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.